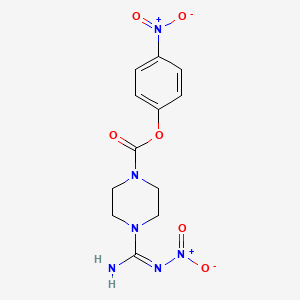![molecular formula C21H21ClN8O2 B11533423 4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11533423.png)
4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring, a piperidine ring, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the condensation of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Triazine Ring Formation: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Piperidine Substitution: Finally, the piperidine ring is introduced through nucleophilic substitution, typically using piperidine and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the piperidine ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include oxo derivatives or N-oxides.
Reduction: Amino derivatives are common products.
Substitution: Various substituted triazine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in organic reactions.
Materials Science: Its structural features make it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: Due to its structural similarity to known bioactive compounds, it may exhibit antimicrobial properties.
Cancer Research: The compound could be investigated for its potential as an anticancer agent, particularly through its interactions with DNA or proteins.
Industry
Dyes and Pigments: The compound’s chromophoric groups make it a potential candidate for use in dyes and pigments.
Agriculture: It may be explored as a pesticide or herbicide due to its chemical reactivity.
Wirkmechanismus
The mechanism by which 4-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE exerts its effects would depend on its specific application. For example:
Antimicrobial Action: It may disrupt bacterial cell walls or interfere with protein synthesis.
Anticancer Action: It could intercalate into DNA, inhibiting replication and transcription, or it might inhibit specific enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen wie 4-[(2E)-2-(2-Chlor-5-nitrobenzyliden)hydrazinyl]-N-phenyl-6-(Piperidin-1-yl)-1,3,5-triazin-2-amin gehören andere Triazinderivate mit unterschiedlichen funktionellen Gruppen und Substituenten. Beispiele sind:
- 4-[(2E)-2-(2-Chlorbenzyliden)hydrazinyl]-N-phenyl-6-(Piperidin-1-yl)-1,3,5-triazin-2-amin
- 4-[(2E)-2-(2-Nitrobenzyliden)hydrazinyl]-N-phenyl-6-(Piperidin-1-yl)-1,3,5-triazin-2-amin
Einzigartigkeit
Die Einzigartigkeit von 4-[(2E)-2-(2-Chlor-5-nitrobenzyliden)hydrazinyl]-N-phenyl-6-(Piperidin-1-yl)-1,3,5-triazin-2-amin liegt in seiner spezifischen Kombination aus funktionellen Gruppen und strukturellen Merkmalen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieawendungen.
Eigenschaften
Molekularformel |
C21H21ClN8O2 |
|---|---|
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H21ClN8O2/c22-18-10-9-17(30(31)32)13-15(18)14-23-28-20-25-19(24-16-7-3-1-4-8-16)26-21(27-20)29-11-5-2-6-12-29/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H2,24,25,26,27,28)/b23-14+ |
InChI-Schlüssel |
KFDVFGFDTZYPKY-OEAKJJBVSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B11533349.png)
![2-(4-chloropyridin-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11533354.png)
![4-Chloro-2-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11533359.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11533362.png)
![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11533376.png)
![4-[(Z)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol](/img/structure/B11533378.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11533385.png)
![2-Amino-5-oxo-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533391.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533395.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-nitroaniline](/img/structure/B11533404.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(6-ethyl-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11533408.png)

![(2Z)-5-amino-2-(2-fluorobenzylidene)-7-(2-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11533430.png)
![4-[(Z)-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11533431.png)
